2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that features both bromophenoxy and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-bromophenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propanamide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- 2-(4-fluorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- 2-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the bromine atom, which can participate in additional types of chemical reactions such as nucleophilic substitution.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10(23-12-8-6-11(17)7-9-12)15(22)21-14-5-3-2-4-13(14)16(18,19)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRYGHWKPJYPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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